

An In-depth Technical Guide to 4-Amino-7-bromoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-7-bromoquinoline

Cat. No.: B1270905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-7-bromoquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety information, synthetic methodologies, and key biological activities, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

4-Amino-7-bromoquinoline, with the CAS number 65340-74-1, is a solid, aromatic compound.^[1] Its core structure is a quinoline ring system substituted with an amino group at the 4-position and a bromine atom at the 7-position.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	65340-74-1	[1]
Molecular Formula	C ₉ H ₇ BrN ₂	[1]
Molecular Weight	223.07 g/mol	[1]
IUPAC Name	7-bromoquinolin-4-amine	[1]
Synonyms	4-Amino-7-bromoquinoline, 7-Bromo-quinolin-4-ylamine	[1]
Appearance	Solid	
Predicted Boiling Point	388.7 ± 27.0 °C	
Topological Polar Surface Area	38.9 Å ²	[1]

Table 2: Safety Information

Hazard Statement	Code	Description	Source
Harmful if swallowed	H302	Indicates acute oral toxicity.	[1]
Causes skin irritation	H315	May cause redness, itching, or inflammation of the skin upon contact.	[1]
May cause respiratory irritation	H335	Inhalation may lead to irritation of the respiratory tract.	[1]

Synthesis and Experimental Protocols

The synthesis of **4-Amino-7-bromoquinoline** typically involves a multi-step process. A common strategy is the construction of the substituted quinoline core followed by the introduction of the amino group. While a specific detailed protocol for **4-Amino-7-**

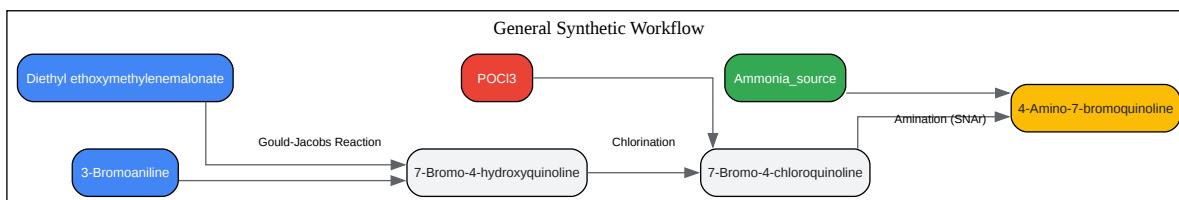
bromoquinoline is not readily available in the searched literature, a general and plausible synthetic approach can be derived from established methods for analogous compounds.

A key intermediate for this synthesis is 7-bromo-4-chloroquinoline. This can be synthesized from 3-bromoaniline through a Gould-Jacobs reaction to form 7-bromo-4-hydroxyquinoline, followed by chlorination. The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by an amino group.

General Experimental Protocol (Adapted from related syntheses):

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

- A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the ethanol formed is removed under reduced pressure.
- The crude intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) at approximately 240-260°C for 30-60 minutes to effect cyclization.
- After cooling, a hydrocarbon solvent is added to precipitate the product, which is then filtered, washed, and dried.


Step 2: Synthesis of 7-Bromo-4-chloroquinoline

- 7-Bromo-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride (POCl_3).
- The mixture is heated to reflux (around 110°C) for 2-4 hours.
- The reaction is monitored by TLC.
- After completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring to precipitate the product.

- The solid is filtered, washed with water, and dried.

Step 3: Synthesis of **4-Amino-7-bromoquinoline**

- 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent (e.g., ethanol, NMP).
- An excess of an ammonia source (e.g., aqueous ammonia, formamide with a catalyst) is added.
- The mixture is heated in a sealed vessel at elevated temperatures (e.g., 120-150°C) for several hours.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.
- Purification is typically achieved by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

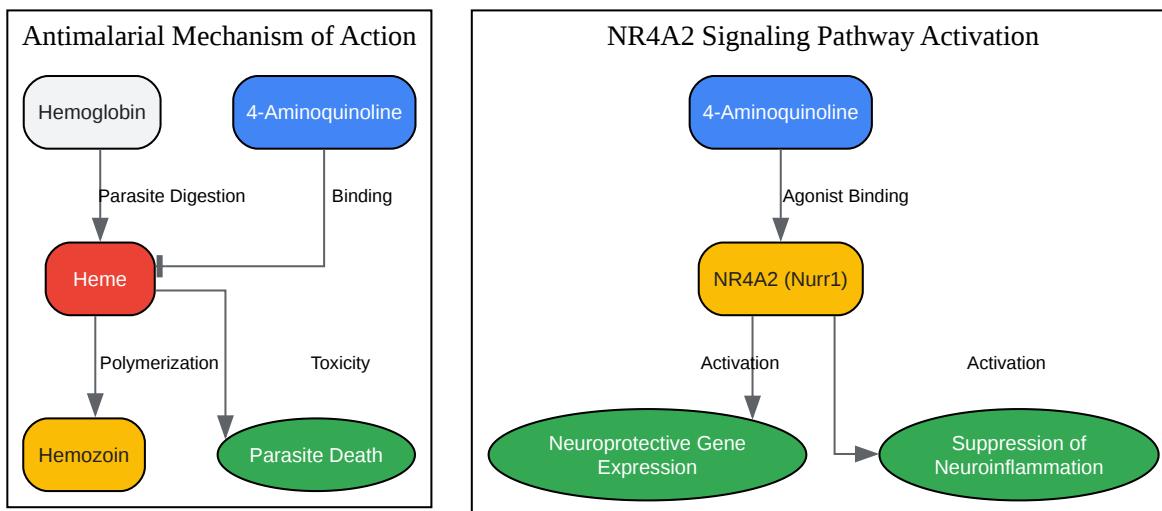
Caption: General synthetic pathway for **4-Amino-7-bromoquinoline**.

Biological Activities and Mechanisms of Action

Derivatives of 4-aminoquinoline are a well-established class of compounds with a broad range of biological activities, most notably as antimalarial agents. More recently, they have been

investigated for their potential in treating neurodegenerative diseases and cancer.

Antimalarial Activity


The primary mechanism of action of 4-aminoquinolines, such as chloroquine, against the malaria parasite *Plasmodium falciparum* involves the disruption of hemoglobin digestion in the parasite's food vacuole.[\[2\]](#)

- The parasite digests host hemoglobin, releasing toxic heme as a byproduct.
- To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals.[\[2\]](#)
- 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[\[3\]](#)
- Once protonated, they are trapped and concentrated.
- These compounds then bind to heme, preventing its polymerization into hemozoin.[\[3\]](#)[\[4\]](#)
- The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[\[3\]](#)

Activity in Neurodegenerative Diseases

Recent studies have identified 4-aminoquinoline derivatives as agonists of the orphan nuclear receptor Nurr1 (NR4A2).[\[5\]](#) This transcription factor is crucial for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.

- Compounds with a 4-aminoquinoline scaffold have been shown to directly bind to the ligand-binding domain of NR4A2.[\[6\]](#)
- This binding activates NR4A2, leading to the increased expression of genes involved in dopamine synthesis and neuroprotection.[\[7\]](#)
- In microglia, the activation of NR4A2 can suppress the expression of pro-inflammatory genes, thereby reducing neuroinflammation, a key factor in the pathology of Parkinson's disease.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified mechanisms of action of 4-aminoquinolines.

Applications in Research and Drug Development

4-Amino-7-bromoquinoline serves as a valuable scaffold and building block in medicinal chemistry for the development of novel therapeutic agents.

- **Antimalarial Drug Discovery:** The 7-bromo substitution can be used as a handle for further chemical modifications (e.g., through cross-coupling reactions) to generate libraries of new 4-aminoquinoline derivatives with potentially improved activity against drug-resistant malaria strains.
- **Neuroprotective Agents:** It is a key starting material for the synthesis of novel NR4A2 agonists for the potential treatment of Parkinson's disease and other neurodegenerative disorders.
- **Kinase Inhibitors:** The quinoline core is a common feature in many kinase inhibitors, and **4-Amino-7-bromoquinoline** can be utilized in the design and synthesis of new compounds targeting various kinases involved in cancer and other diseases.

- Chemical Probes: The fluorescent properties of the quinoline scaffold make it a candidate for the development of chemical probes to study biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-7-bromoquinoline | C9H7BrN2 | CID 1516398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NR4A2 Gene Expression and Its Importance in Neurodegenerative and Psychiatric Diseases [mdpi.com]
- 8. Nuclear receptor 4A2 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-7-bromoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270905#4-amino-7-bromoquinoline-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com